molecular formula C14H21BO4 B1398496 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol CAS No. 1009303-77-8

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol

Cat. No. B1398496
CAS RN: 1009303-77-8
M. Wt: 264.13 g/mol
InChI Key: WBEPVYJQWVRDSC-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol” is an organic boron compound . It is a colorless liquid at room temperature and is relatively stable . This compound is often used as an organic boron reagent and plays a key role in organic synthesis .


Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . The synthesis route and operating conditions can be optimized according to actual needs .


Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound is commonly used as a synthesis reagent for boronic esters and plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25 °C . It is a colorless oily substance at room temperature and is commonly used in the preparation of pharmaceutical and chemical intermediates .

Scientific Research Applications

Polymer Synthesis

This compound is used in the synthesis of novel copolymers, particularly those involving benzothiadiazole and electron-rich arene units. These copolymers may have unique optical and electrochemical properties useful in various scientific fields .

Borylation Reactions

It may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This is a key step in many organic synthesis processes.

Hydroboration

The compound is potentially involved in hydroboration reactions of alkyl or aryl alkynes and alkenes, which are catalyzed by transition metals . This can be a crucial step in creating complex organic molecules.

Mechanism of Action

The compound can be used as a reagent to borylate arenes . It is not only an important intermediate in organic synthesis but also has a wide range of applications in pharmacy and biology .

Safety and Hazards

The compound is relatively stable under normal conditions, but during storage and use, it should be avoided from contact with oxygen or strong oxidants to prevent fire or explosion . It is also classified as flammable and an eye irritant .

Future Directions

Due to its high stability, low toxicity, and high reactivity in various transformation processes, it has a wide range of applications in pharmacy and biology . It can be used as enzyme inhibitors or specific ligand drugs . In addition, boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . At the same time, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name

[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(17-5)10(8-11)9-16/h6-8,16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEPVYJQWVRDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718668
Record name [2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol

CAS RN

1009303-77-8
Record name [2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol
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